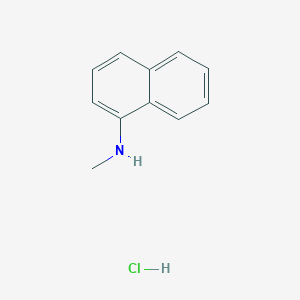
N-Methyl-1-naphthylamine Hydrochloride
Vue d'ensemble
Description
N-Methyl-1-naphthalenemethylamine hydrochloride has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .
Synthesis Analysis
The synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s known that this compound has been used in the preparation of a key intermediate required for the synthesis of terbinafine .Molecular Structure Analysis
The molecular formula of N-Methyl-1-naphthalenemethylamine hydrochloride is C11H11N.ClH . Its molecular weight is 207.70 . The structure includes a naphthalene ring with a methylamine group attached .Physical And Chemical Properties Analysis
N-Methyl-1-naphthalenemethylamine hydrochloride has a melting point of 191-193 °C . It has a molar refractivity of 53.7±0.3 cm^3 . The compound has a polar surface area of 12 Å^2 and a molar volume of 143.0±3.0 cm^3 .Applications De Recherche Scientifique
1. Supercapacitor and Photocatalytic Applications
- Summary of Application: PNA nanoparticles were synthesized and explored for supercapacitor and photocatalytic applications . This is the first time pristine PNA has been used as an electrode and photocatalyst .
- Methods of Application: The PNA nanoparticles were synthesized using polymerization of 1-naphthylamine and characterized with several techniques to understand the morphological, structural, optical, and compositional properties . The supercapacitor properties of the prepared PNA nanoparticles were evaluated with cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods at different scan rates and current densities .
- Results or Outcomes: The structural and morphological properties confirmed the formation of crystalline nanoparticles of PNA . The Fourier-transform infrared (FTIR) spectrum revealed the successful polymerization of 1-naphthylamine monomer to PNA . The absorption peaks that appeared at 236 and 309 nm in the UV–Vis spectrum for PNA nanoparticles represented the π–π * transition . The effective series resistance was calculated using electrochemical impedance spectroscopy (EIS), resulting in a minimum resistance value of 1.5 Ω .
2. Synthesis, Characterization, and Application Studies
- Summary of Application: Poly (1-naphthylamine) (PNA) has been one of the seldom explored polyaniline (PANI) derivatives in spite of its versatile electrochromic and optoelectronic properties .
- Methods of Application: The chemical as well as electrochemical techniques used for the synthesis of this polymer are provided along with various procedures adopted to improve its processibility via formulation of copolymers, blends, and nanocomposites .
- Results or Outcomes: The present review summarizes, for the first time, synthesis, characterization, and application studies related to poly(1-naphthylamine) as well as its copolymers, blends, and nanocomposites that have been carried out during the past two decades .
3. Building Block in Organic Synthesis
- Summary of Application: 1-Naphthylmethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .
- Results or Outcomes: 1-Naphthylmethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] .
4. Building Block in Organic Synthesis
- Summary of Application: 1-Naphthylmethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .
- Results or Outcomes: 1-Naphthylmethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] . It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .
4. Building Block in Organic Synthesis
- Summary of Application: 1-Naphthylmethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .
- Results or Outcomes: 1-Naphthylmethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] . It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .
Propriétés
IUPAC Name |
N-methylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGTEASAJRPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611267 | |
| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-naphthylamine Hydrochloride | |
CAS RN |
4643-36-1 | |
| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)
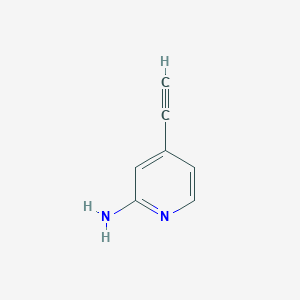
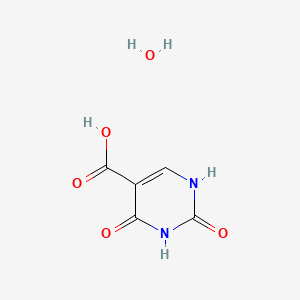
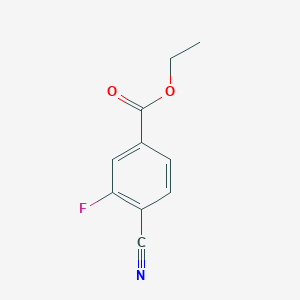
![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
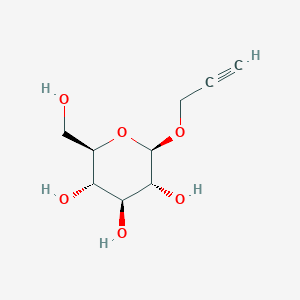

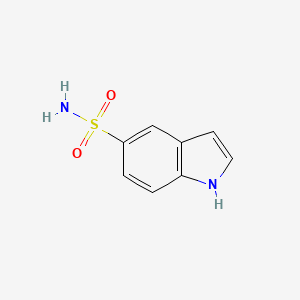
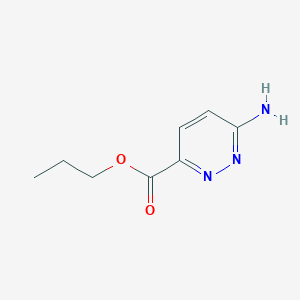
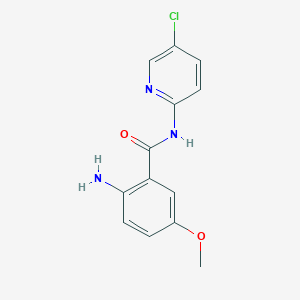
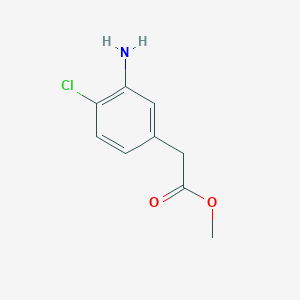
![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)

